

Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9

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Compound of Interest

Compound Name: *Stambomycin A*

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These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to engineer the Stambomycin polyketide synthase (PKS) gene cluster in *Streptomyces ambofaciens*. The aim is to facilitate the generation of novel **Stambomycin** analogs with potentially improved therapeutic properties.

Introduction

Stambomycins are a family of complex 51-membered macrolides produced by *Streptomyces ambofaciens*.^{[1][2]} Their intricate structure, assembled by a large modular Type I polyketide synthase (PKS), presents a fascinating scaffold for biosynthetic engineering.^[1] The modular nature of the PKS machinery, in theory, allows for rational redesign to generate novel compounds.^[3] However, the large size and repetitive nature of PKS genes have traditionally made their genetic manipulation challenging.^[4]

The advent of CRISPR-Cas9 technology has revolutionized genome editing in actinomycetes, offering a powerful tool for precise and efficient modification of complex biosynthetic gene clusters like the one responsible for Stambomycin production.^{[5][6]} This technology enables targeted gene deletions, insertions, and replacements, facilitating the reprogramming of the Stambomycin PKS to produce novel derivatives, such as the 37-membered "mini-stambomycins."^{[2][3]}

This document outlines the principles and provides detailed protocols for applying CRISPR-Cas9 to engineer the Stambomycin PKS genes, drawing from established methodologies for Streptomyces genome editing.[\[7\]](#)[\[8\]](#)

Key Concepts & Workflow

The CRISPR-Cas9 system for genome editing in Streptomyces typically relies on a plasmid-based system, such as pCRISPomyces-2 or pKCcas9dO, delivered to the host via intergeneric conjugation from *E. coli*.[\[2\]](#)[\[7\]](#) The core components are:

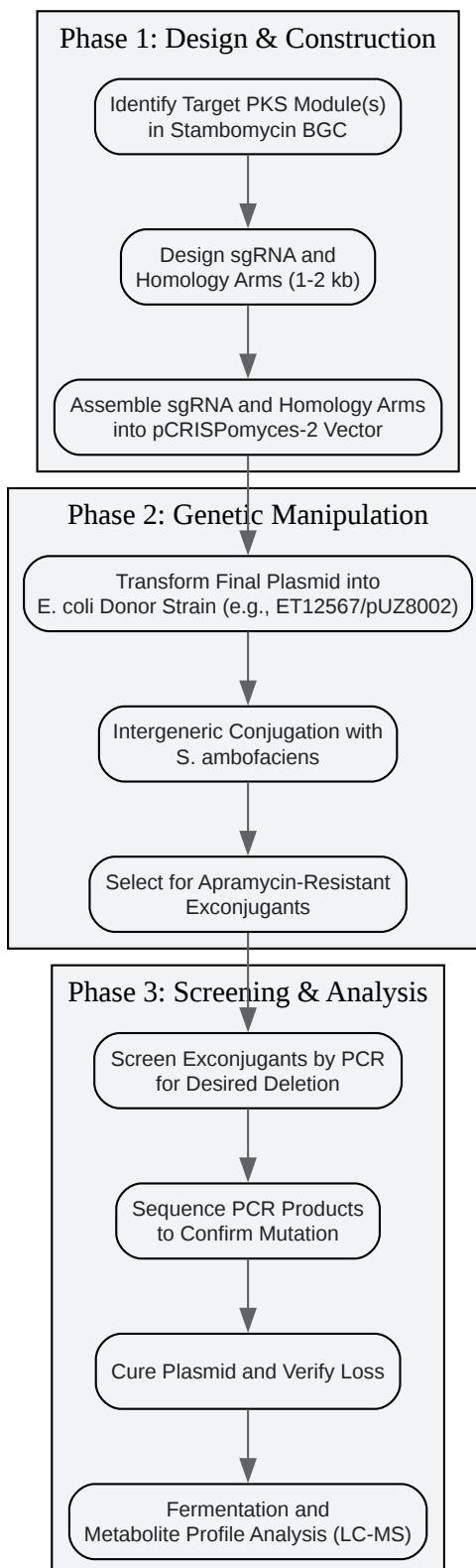
- Cas9 nuclease: A codon-optimized version of the *Streptococcus pyogenes* Cas9 is used to introduce a double-strand break (DSB) at a specific genomic locus.[\[9\]](#)
- Single-guide RNA (sgRNA): A chimeric RNA that directs the Cas9 nuclease to the target DNA sequence.[\[10\]](#)
- Homology-directed repair (HDR) template: DNA fragments with sequences homologous to the regions flanking the target site are provided to facilitate the repair of the DSB, leading to precise gene deletion or replacement.[\[6\]](#)[\[10\]](#)

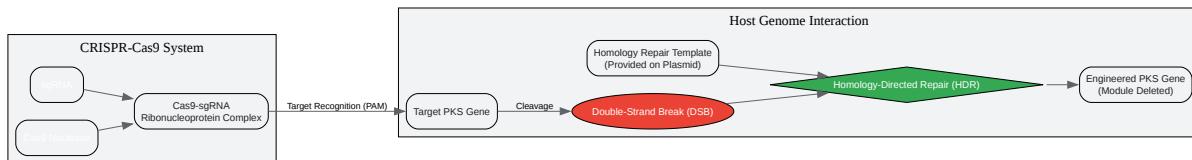
The general workflow for engineering the Stambomycin PKS genes is as follows:

- Target Identification and sgRNA Design: Identify the PKS module(s) or domain(s) to be modified within the Stambomycin biosynthetic gene cluster.[\[1\]](#)[\[11\]](#) Design sgRNAs targeting the desired genomic locus.
- Construction of the CRISPR-Cas9 Editing Plasmid: Clone the specific sgRNA and the homology arms into a suitable Streptomyces CRISPR-Cas9 vector.[\[8\]](#)
- Intergeneric Conjugation: Transfer the CRISPR-Cas9 plasmid from an *E. coli* donor strain to *S. ambofaciens*.[\[12\]](#)
- Selection and Screening of Mutants: Select for exconjugants and screen for the desired genomic modification using PCR and sequencing.[\[2\]](#)
- Plasmid Curing: Remove the CRISPR-Cas9 plasmid from the engineered *S. ambofaciens* strain.[\[12\]](#)

- Phenotypic and Metabolic Analysis: Analyze the engineered strain for the production of novel **Stambomycin** analogs.

Experimental Workflow for CRISPR-Cas9 Mediated PKS Module Deletion





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